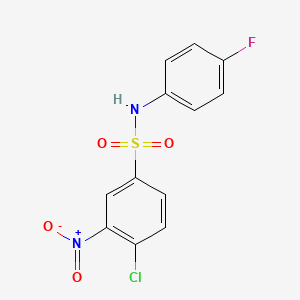

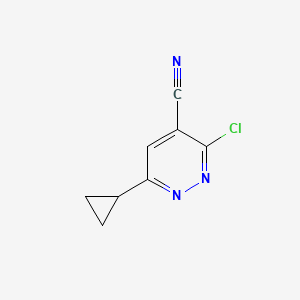

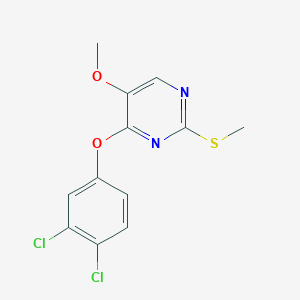

4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .Scientific Research Applications

Synthesis and Chemical Applications

Sulfonamides, including derivatives similar to 4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide, have been extensively explored for their chemical synthesis applications. These compounds are integral in the development of novel synthesis pathways for biologically and industrially relevant molecules. A practical example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals. This synthesis involves cross-coupling reactions where sulfonamide derivatives could potentially serve as precursors or intermediates due to their reactive functional groups (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Degradation and Remediation

Sulfonamides, owing to their widespread use, often find their way into the environment, where they pose challenges due to their persistence and potential ecological impacts. Research into the microbial degradation of polyfluoroalkyl chemicals, a group to which sulfonamides can be related, highlights the environmental fate of these compounds. Studies focus on understanding how these substances degrade in natural settings, potentially leading to the development of bioremediation strategies that could mitigate their impact on ecosystems (Liu & Avendaño, 2013).

Antimicrobial Resistance and Environmental Impact

The persistence of sulfonamides in the environment also contributes to the development of antimicrobial resistance, a growing concern in both human and veterinary medicine. Studies review the mechanisms by which sulfonamides, including compounds like 4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide, contribute to this issue. They explore the pathways through which these drugs exert selective pressure on microbial communities, leading to resistant strains. Such research is critical for developing strategies to combat resistance and protect public health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical Methods for Sulfonamides

Advancements in analytical techniques have enabled the detection and quantification of sulfonamides in various matrices, from pharmaceutical formulations to environmental samples. These methods are essential for monitoring the presence and concentration of sulfonamides, ensuring compliance with regulatory standards, and assessing their impact on health and the environment. Techniques such as capillary electrophoresis have been employed for the analysis of sulfonamides, showcasing the importance of analytical chemistry in managing and understanding the implications of these compounds (Hoff & Kist, 2009).

Safety And Hazards

properties

IUPAC Name |

4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O4S/c13-11-6-5-10(7-12(11)16(17)18)21(19,20)15-9-3-1-8(14)2-4-9/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDROLBKWORAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

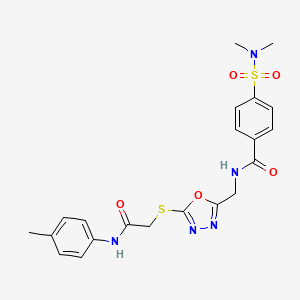

![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)

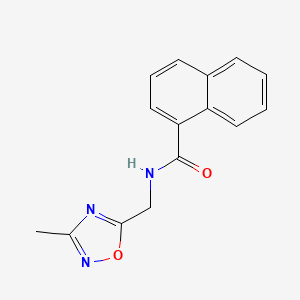

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)

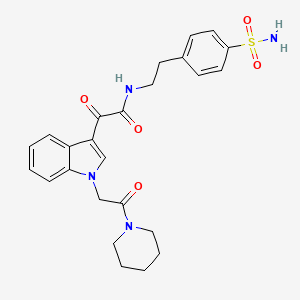

![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)